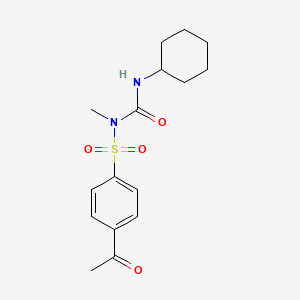

N-Methylacetohexamide

説明

N-Methylacetohexamide (systematic name: N-methyl-cyclohexylacetamide) is a synthetic amide derivative characterized by a cyclohexyl backbone substituted with methyl and acetyl groups. For instance, cyclohexylamide derivatives are frequently studied for their metabolic stability and receptor-binding properties, as seen in compounds like N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide hydrochloride () and acetohexamide (). The methyl substitution in N-Methylacetohexamide likely enhances lipophilicity compared to non-methylated analogs, influencing bioavailability and enzymatic interactions .

特性

CAS番号 |

67628-45-9 |

|---|---|

分子式 |

C16H22N2O4S |

分子量 |

338.4 g/mol |

IUPAC名 |

1-(4-acetylphenyl)sulfonyl-3-cyclohexyl-1-methylurea |

InChI |

InChI=1S/C16H22N2O4S/c1-12(19)13-8-10-15(11-9-13)23(21,22)18(2)16(20)17-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,17,20) |

InChIキー |

LJUVADVEZRRERT-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC2CCCCC2 |

正規SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)NC2CCCCC2 |

他のCAS番号 |

67628-45-9 |

同義語 |

N-methylacetohexamide |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structural Analogs

N-Methylacetohexamide vs. Acetohexamide

Acetohexamide () is a sulfonylurea antidiabetic agent with a cyclohexylurea backbone. Unlike N-Methylacetohexamide, which is an amide, acetohexamide features a sulfonylurea group, conferring distinct solubility and pharmacokinetic properties.

The sulfonylurea group in acetohexamide enables insulin secretion via pancreatic β-cell potassium channel modulation, a mechanism unlikely in N-Methylacetohexamide due to its amide structure. However, the methyl group in N-Methylacetohexamide may improve blood-brain barrier penetration compared to acetohexamide .

Comparison with N-Cyclohexyl-N-ethyl-2-(methylamino)acetamide Hydrochloride

This compound () shares structural similarities with N-Methylacetohexamide, including a cyclohexyl group and methyl substitution. However, its ethyl and additional methylamino groups introduce steric and electronic differences.

The hydrochloride salt in enhances water solubility, whereas N-Methylacetohexamide’s neutral amide group may limit solubility but improve membrane permeability. The ethyl group in ’s compound could also prolong metabolic half-life compared to methyl substituents .

Comparison with Adamantane and Xanthine Derivatives

Adamantane-based compounds () and xanthine derivatives () highlight the role of bulky substituents in receptor binding. For example, 8-(N-methyl-N-cyclohexyl)-amino-1,3,7-trimethylxanthine () incorporates a xanthine core, enabling adenosine receptor antagonism. In contrast, N-Methylacetohexamide’s simpler structure lacks such a heterocyclic system, likely directing its activity toward non-CNS targets like metabolic enzymes.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。